N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetylation of the Amino Group: The acetylation of the amino group on the phenyl ring is achieved using acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the triazole derivative with the acetylated phenyl compound under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the interaction of triazole derivatives with biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions with target proteins, while the sulfanyl group may participate in redox reactions or form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group on the phenyl ring in N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can influence its steric and electronic properties, potentially affecting its binding affinity and specificity for molecular targets compared to similar compounds.
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O2S/c1-12-3-5-14(6-4-12)18-23-24-19(25(18)20)28-11-17(27)22-16-9-7-15(8-10-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
FIBOBESXZMWOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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